molecular formula C15H20F3N3O2S B2593876 N-[(thiophen-2-yl)methyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide CAS No. 2310121-80-1

N-[(thiophen-2-yl)methyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2593876
CAS No.: 2310121-80-1
M. Wt: 363.4
InChI Key: ITBRVVBBFSAGHX-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trifluoroethyl group or to reduce the thiophene ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-trifluoroethylated or reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[(thiophen-2-yl)methyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or microbial pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(thiophen-2-yl)methyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is unique due to its combination of a thiophene ring, a piperidine ring, and a trifluoroethyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(thiophen-2-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2S/c16-15(17,18)10-21-5-3-11(4-6-21)8-19-13(22)14(23)20-9-12-2-1-7-24-12/h1-2,7,11H,3-6,8-10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBRVVBBFSAGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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